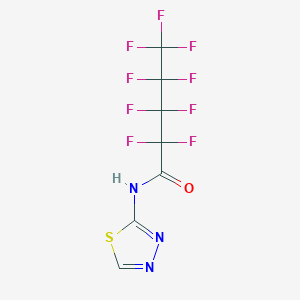![molecular formula C20H14ClFN4O2S B10950182 2-{5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10950182.png)
2-{5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Halogenation: Introduction of chlorine and fluorine atoms into the phenyl ring.
Furan Ring Formation: Cyclization reactions to form the furan ring.
Thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine Core Construction: Sequential reactions involving condensation and cyclization to build the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
- 2-{5-[(4-Fluorophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
- 2-{5-[(2-Bromophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
Uniqueness
The uniqueness of 2-{5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine lies in its specific combination of halogenated phenyl groups and heterocyclic structures, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C20H14ClFN4O2S |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H14ClFN4O2S/c1-10-11(2)29-20-17(10)19-24-18(25-26(19)9-23-20)16-6-4-13(28-16)8-27-15-5-3-12(22)7-14(15)21/h3-7,9H,8H2,1-2H3 |
InChI Key |
OCOLSXCRHARVOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=C(C=C(C=C5)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-oxoquinazolin-3(4H)-yl)-N'-[(E)-(pentafluorophenyl)methylidene]acetohydrazide](/img/structure/B10950100.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10950111.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10950117.png)
![(2E,6E)-2,6-bis{[5-(3-chlorophenyl)furan-2-yl]methylidene}cyclohexanone](/img/structure/B10950121.png)
![3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-propylbenzamide](/img/structure/B10950123.png)
![N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide](/img/structure/B10950128.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10950129.png)
![(1Z)-N'-{[(3-chlorophenyl)carbonyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide](/img/structure/B10950136.png)
![ethyl 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylate](/img/structure/B10950157.png)
![Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate](/img/structure/B10950162.png)
![1',3'-Dimethyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazole](/img/structure/B10950176.png)
![N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanamide](/img/structure/B10950188.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10950192.png)
